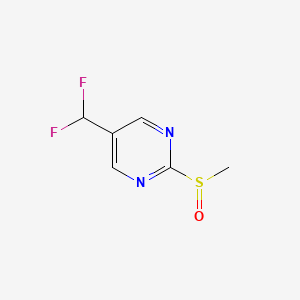![molecular formula C8H8N4O3 B13663669 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
化学反応の分析
Types of Reactions
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted derivatives when the methoxy group is replaced with other functional groups.
科学的研究の応用
8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science:
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the activity of JAK1 and JAK2 kinases, which are involved in inflammatory and immune responses .
類似化合物との比較
Similar Compounds
Similar compounds to 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine include:
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[4,3-b]tetrazines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and nitro groups in the triazolopyridine scaffold enhances its potential for diverse applications in medicinal chemistry and material science.
特性
分子式 |
C8H8N4O3 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC名 |
8-methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8N4O3/c1-5-9-10-8-7(15-2)3-6(12(13)14)4-11(5)8/h3-4H,1-2H3 |
InChIキー |
SPOLODMVHNOBTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=C(C=C2OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)
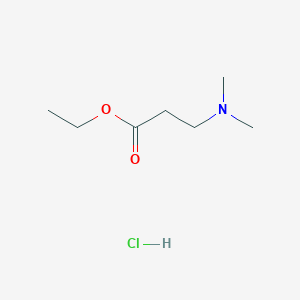

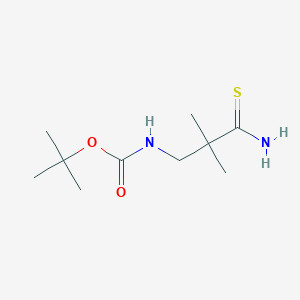
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
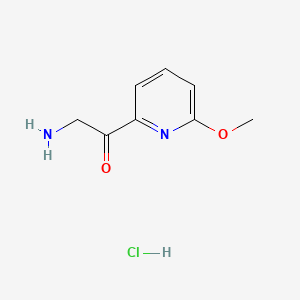
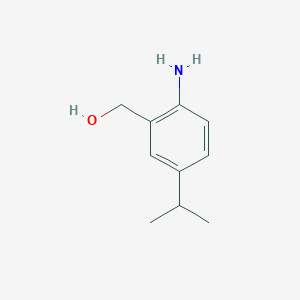
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)


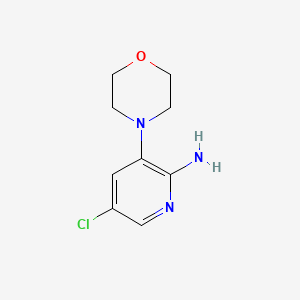
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)

